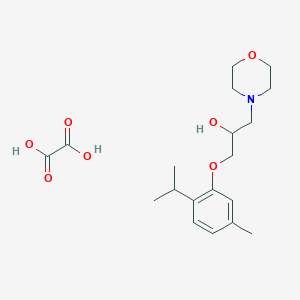

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate is a chemical compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of an isopropyl group, a methyl group, and a morpholine ring attached to a phenoxypropanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate typically involves the following steps:

Starting Materials: The synthesis begins with 2-isopropyl-5-methylphenol and epichlorohydrin.

Reaction with Epichlorohydrin: The 2-isopropyl-5-methylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2-isopropyl-5-methylphenoxy)-2,3-epoxypropane.

Opening of Epoxide Ring: The epoxypropane intermediate is then reacted with morpholine to open the epoxide ring, resulting in the formation of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol.

Formation of Oxalate Salt: Finally, the product is treated with oxalic acid to form the oxalate salt of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 2-isopropyl-5-methylphenol, epichlorohydrin, and morpholine are handled in bulk.

Continuous Reaction Systems: Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), primary amines (R-NH2).

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted phenoxypropanolamines.

Applications De Recherche Scientifique

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Studied for its potential therapeutic effects, including its role as a beta-blocker or in cardiovascular research.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate involves its interaction with specific molecular targets:

Beta-Adrenergic Receptors: The compound may act as a beta-blocker, inhibiting the action of adrenaline and noradrenaline on beta-adrenergic receptors.

Signal Transduction Pathways: It can modulate various signal transduction pathways, affecting cellular responses and functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propranolol: Another beta-blocker with a similar phenoxypropanolamine structure.

Metoprolol: A beta-blocker used in the treatment of hypertension and angina.

Atenolol: A selective beta1 receptor blocker used to treat cardiovascular diseases.

Uniqueness

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate is unique due to its specific substitution pattern and the presence of a morpholine ring, which may confer distinct pharmacological properties compared to other beta-blockers.

Activité Biologique

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate, often referred to in the literature as a derivative of morpholinopropanol compounds, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

- Chemical Formula : C16H28ClNO2

- Molecular Weight : 301.85 g/mol

- CAS Number : 5790-40-9

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Pharmacological Effects

This compound exhibits various pharmacological effects, primarily through its interaction with cellular pathways. The following sections detail its impact on different biological systems.

1. Anti-inflammatory Activity

Research indicates that oxalate can significantly alter cellular metabolism and redox homeostasis in macrophages. A study demonstrated that exposure to oxalate compromises macrophage function, leading to increased levels of pro-inflammatory cytokines such as IL-1β and IL-6 while decreasing anti-inflammatory cytokines like IL-10 . This suggests a potential role for the compound in modulating inflammatory responses.

2. Antimicrobial Properties

The compound's interaction with uropathogenic Escherichia coli (UPEC) has been explored, revealing that oxalate exposure increases bacterial burden in macrophages. This highlights a dual role where the compound may influence both immune responses and pathogen viability .

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Bioenergetics : Oxalate affects mitochondrial function, reducing ATP levels and increasing reactive oxygen species (ROS) production, which can lead to cellular stress and inflammation .

- Cytokine Signaling : The compound modulates cytokine production, which is crucial for immune response regulation. The imbalance between pro-inflammatory and anti-inflammatory cytokines can have significant implications for disease progression .

Study on Macrophage Function

A pivotal study investigated the effects of oxalate on THP-1-derived macrophages. The findings revealed that:

- Macrophages treated with oxalate exhibited decreased mitochondrial activity.

- There was a notable increase in pro-inflammatory cytokine secretion.

These results underscore the importance of understanding how oxalate affects immune cell function and its potential implications for conditions like kidney stones and urinary tract infections .

Dietary Oxalate and Health Implications

Another study reviewed the impact of dietary oxalate on kidney stone formation. It was found that high dietary oxalate could exacerbate stone formation and influence immune responses through crystal-induced inflammation . This research highlights the need for further investigations into dietary management strategies for individuals prone to kidney stones.

Propriétés

IUPAC Name |

1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.C2H2O4/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;3-1(4)2(5)6/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVVSZFIGPLPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.